(3-Methoxyphenyl)-oxo-acetonitrile
Description
(3-Methoxyphenyl)-oxo-acetonitrile is a nitrile derivative featuring a 3-methoxyphenyl group and an oxo (keto) functional group. These compounds are characterized by a methoxyphenyl moiety linked to an acetonitrile group, often integrated into heterocyclic frameworks (e.g., chromen or pyrimidinone systems). Such derivatives are typically synthesized via condensation or multi-step organic reactions and are explored for their biological activities, including kinase inhibition .
Properties
CAS No. |
40983-95-7 |
|---|---|
Molecular Formula |
C27H28O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(6S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22?,23-,24+,25?,26?,27-/m0/s1 |
InChI Key |
IJTAXRQQXZVWQA-YEIWPKENSA-N |
SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Isomeric SMILES |
C1C2[C@H]([C@@H](C([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Synonyms |
Phenylmethyl 2-O-(Phenylmethyl)-4,6-O-(phenylmethylene)-α-D-mannopyranoside; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Polarity and Solubility : The presence of the nitrile group increases polarity, while methoxy and aryl groups enhance lipophilicity. For example, (3-Fluoro-5-methoxyphenyl)acetonitrile has a molecular weight of 165.16 and is stored at 0–6°C due to its reactivity .
- Stability: Acetonitrile derivatives with heterocyclic systems (e.g., chromenones) may exhibit improved stability compared to aliphatic analogs, as seen in the synthesis of thieno[3,2-d]pyrimidin-4-ones .
Research Findings and Challenges
- Synthesis Challenges: Attempts to synthesize thieno[3,2-d]pyrimidin-4-ones via condensation of 6-(3-methoxyphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one with 3-methoxybenzylamine failed, underscoring the sensitivity of methoxyphenyl-containing intermediates to reaction conditions .
- Fluorinated Analogs : Fluorination at the phenyl ring (e.g., in (3-Fluoro-5-methoxyphenyl)acetonitrile ) improves metabolic stability but introduces handling challenges due to toxicity .
- Unintentional Byproducts: The synthesis of 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile inadvertently produced 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile, revealing competing reaction pathways in nitrile-containing systems .
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